Cas no 58851-99-3 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one)

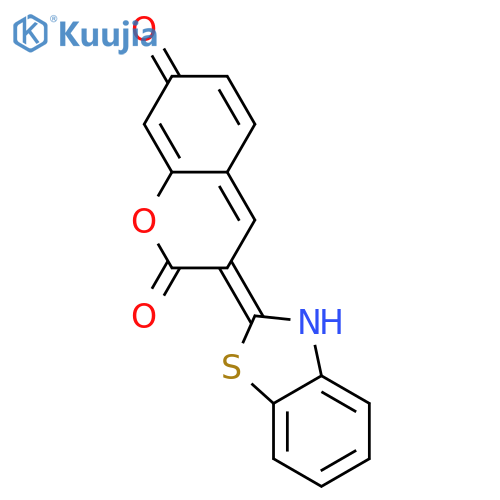

58851-99-3 structure

商品名:3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-BENZOTHIAZOLYL)UMBELLIFERONE FOR

- (3E)-3-(3H-1,3-benzothiazol-2-ylidene)chromene-2,7-dione

- 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

- 3-(2-benzothiazolyl)-7-hydroxycoumarin

- 3-(2-benzothioazolyl)-7-hydroxyc

- 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one

- 3-(benzothiazol-2yl)-7-hydroxycoumarin

- 3-benzothiazol-2-yl-7-hydroxychromen-2-one

- 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one

- 3-benzothiazol-2-yl-7-hydroxycoumarin

- AC1NUBZS

- AC1Q797M

- CHEBI:490088

- CHEMBL437770

- ChemDiv3_012345

- Coumarin 16

- STOCK1S-73976

- F0225-0023

- Z56761811

- J-100034

- HMS1508B03

- NSC-711198

- NSC711198

- DTXSID90419864

- BRD-K67053446-001-01-4

- NCI60_039100

- AB01306632-01

- HMS3429K07

- D85615

- SR-01000424247-1

- 3-(2-Benzothiazolyl)-umbelliferone

- NCGC00310852-01

- DTXSID90902206

- STK830410

- 3-(1,3-BENZOTHIAZOL-2-YL)-7-HYDROXYCHROMEN-2-ONE

- BDBM50302389

- AKOS000276122

- Oprea1_225697

- SCHEMBL592311

- MFCD00037411

- 58851-99-3

- SR-01000424247

- 3-(2-Benzothiazolyl)umbelliferone

- NoName_1428

-

- インチ: InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H

- InChIKey: CYONGLVNBSZCQH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=C(C3=CC4=C(C=C(C=C4)O)OC3=O)S2

計算された属性

- せいみつぶんしりょう: 295.03031432g/mol

- どういたいしつりょう: 295.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- ゆうかいてん: 290-292 °C(lit.)

- ようかいど: DMF: soluble

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: 22-24/25

- 福カードFコード:8

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0225-0023-2μmol |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0225-0023-1mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0225-0023-5μmol |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| 1PlusChem | 1P00EKJJ-100mg |

3-(2-BENZOTHIAZOLYL)UMBELLIFERONE FOR |

58851-99-3 | 97% | 100mg |

$53.00 | 2023-12-16 | |

| Life Chemicals | F0225-0023-5mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0225-0023-2mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0225-0023-3mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0225-0023-4mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one |

58851-99-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| 1PlusChem | 1P00EKJJ-1g |

3-(2-BENZOTHIAZOLYL)UMBELLIFERONE FOR |

58851-99-3 | 97% | 1g |

$241.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815330-5g |

3-(2-Benzothiazolyl)-7-hydroxycoumarin |

58851-99-3 | 97% | 5g |

¥13132.00 | 2024-05-07 |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

58851-99-3 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

atkchemica

(CAS:58851-99-3)3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ